N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O4 and its molecular weight is 365.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes and Sensing Applications
The nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid, CDs@NBD. This hybrid exhibits characteristic fluorescence emission at λex/λem = 360/443 nm due to the carbon dots. Additionally, it displays new photoluminescence at λex/λem = 460/544 nm, which is significantly quenched by p-phenylenediamine (PPD) via static quenching . This property enables the use of CDs@NBD as a probe for fluorometric detection of PPD. The method offers a linear calibration graph within two concentration ranges (0.1–1.0 μmol L−1 and 1.0–10.0 μmol L−1), with a detection limit of 56 nmol L−1 and low relative standard deviation (RSD) (<3% at 1.0 μmol L−1). The CDs@NBD hybrid’s compatibility with environmental and biological samples makes it promising for practical applications in sample analysis.
Analytical Chemistry
Utilizing 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), researchers have developed a simple, sensitive, and accurate analytical method based on UV-Vis absorption spectroscopy. This method allows for the determination of l-ornithine (l-ORN) both in its pure form and in dietary supplements. The approach minimizes experimental efforts while implementing partial least squares regression (PLSR) as a multivariate optimization technique . Such applications are valuable in quality control, dietary supplement analysis, and pharmaceutical research.
Medicinal Chemistry and Drug Design
Indole derivatives, including the benzoxazepin moiety found in the compound of interest, have gained attention for their biological properties. These compounds exhibit diverse activities, including anticancer effects, antimicrobial properties, and potential therapeutic applications. Researchers explore indole derivatives as lead compounds for drug development, aiming to improve treatment options for various diseases .
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h2-3,7,11H,1,4-6,8-10H2,(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLFUGCLROMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.